molecular formula C11H15N5O3 B1663889 Galidesivir CAS No. 249503-25-1

Galidesivir

Cat. No.: B1663889
CAS No.: 249503-25-1
M. Wt: 265.27 g/mol
InChI Key: AMFDITJFBUXZQN-KUBHLMPHSA-N
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Description

Galidesivir, also known as BCX4430 or immucillin-A, is an antiviral drug that functions as an adenosine analog. It was developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has since been explored for its potential to treat a variety of viral infections, including Ebola virus disease, Marburg virus disease, Zika virus, and more recently, coronavirus disease 2019 (COVID-19) .

Biochemical Analysis

Biochemical Properties

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .

Cellular Effects

This compound has broad-spectrum antiviral effectiveness against a range of RNA virus families, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses . It has been demonstrated to protect against both Ebola and Marburg viruses in both rodents and monkeys, even when administered up to 48 hours after infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .

Temporal Effects in Laboratory Settings

It has been shown to have broad-spectrum antiviral effectiveness against a range of RNA virus families .

Dosage Effects in Animal Models

In animal models, this compound has been demonstrated to protect against both Ebola and Marburg viruses, even when administered up to 48 hours after infection . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is known that this compound works by binding to viral RNA polymerase where the natural nucleotide would bind .

Transport and Distribution

It is known that this compound works by binding to viral RNA polymerase where the natural nucleotide would bind .

Subcellular Localization

It is known that this compound works by binding to viral RNA polymerase where the natural nucleotide would bind .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galidesivir can be synthesized through a series of chemical reactions involving the formation of its pyrrolidine and pyrimidine rings. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Formation of the Pyrimidine Ring: This involves the cyclization of another precursor to form the pyrimidine ring.

    Coupling of the Rings: The pyrrolidine and pyrimidine rings are then coupled together through a series of condensation reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Galidesivir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ammonium metavanadate, chromium trioxide, potassium iodate in an acid medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while reduction reactions yield reduced derivatives .

Scientific Research Applications

Galidesivir has been extensively studied for its broad-spectrum antiviral activity. Some of its key applications include:

Biological Activity

Galidesivir, also known as BCX4430, is a broad-spectrum antiviral agent classified as an adenosine nucleoside analog. It has demonstrated significant efficacy against various RNA viruses, including those responsible for severe diseases such as Ebola, Zika, and Rift Valley fever. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from relevant case studies.

This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses. Upon administration, this compound is phosphorylated to its active triphosphate form (BCX4430-TP) within host cells. This active form then competes with adenosine triphosphate (ATP) for incorporation into viral RNA, leading to premature chain termination during viral replication. Notably, BCX4430-TP exhibits a preference for viral polymerases over host polymerases, minimizing potential toxicity to host cells .

Resistance Mechanism

Studies have identified that mutations in the RdRp can confer resistance to this compound. For example, a single amino acid substitution in the tick-borne encephalitis virus (TBEV) RdRp resulted in a strain that was approximately sevenfold less sensitive to this compound compared to the wild-type virus. However, this mutation also resulted in a significant loss of viral fitness in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid conversion to its active form, particularly in the liver. Studies show that BCX4430-TP has a half-life of approximately six hours in rat models . The compound's distribution and metabolism suggest potential effectiveness against hepatotropic infections like yellow fever.

Table 1: Summary of Pharmacokinetic Data

ParameterValue
Half-life in rats~6 hours
Primary site of activationLiver
Active formBCX4430-TP

Efficacy Against Specific Viruses

This compound has shown broad-spectrum activity against more than 20 RNA viruses across nine families. Its efficacy has been evaluated in various animal models:

Rift Valley Fever Virus (RVFV)

In studies involving hamsters infected with RVFV, this compound administered intraperitoneally significantly improved survival rates and reduced viral loads in various tissues, including serum and liver .

Ebola and Marburg Viruses

Animal studies have demonstrated that this compound provides substantial protection against Ebola and Marburg viruses. In guinea pig models, treatment initiated within 48 hours post-exposure resulted in significant survival rates .

Zika Virus

This compound has also been tested against Zika virus infection in rhesus macaques, where it provided protection and was well tolerated .

Table 2: Efficacy Summary Against Key Viruses

VirusModel TypeDosageOutcome
Rift Valley FeverHamster400 mg/kg (loading)50%-70% survival improvement
EbolaGuinea Pig15 mg/kg (twice daily)Significant protection
MarburgMacaque50 mg/kg (twice daily)100% survival rate
ZikaRhesus MacaqueNot specifiedProtection observed

Clinical Trials

This compound has progressed through multiple phases of clinical trials. A Phase 1 trial focused on safety and pharmacokinetics showed promising results regarding tolerability in healthy subjects . Further clinical evaluations are planned to assess its efficacy against SARS-CoV-2 and other severe viral infections.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFDITJFBUXZQN-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

249503-25-1
Record name Immucillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALIDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Galidesivir?

A1: this compound is an adenosine nucleoside analog that exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with viral RdRp?

A2: this compound is first phosphorylated by host kinases into its active triphosphate form. This form competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain by RdRp. [, , , , ]

Q3: What happens after this compound triphosphate is incorporated into the viral RNA?

A3: While early hypotheses proposed that this compound triphosphate incorporation led to immediate chain termination, recent studies indicate a more complex mechanism. Dengue-2 virus polymerase, for example, stalls while attempting to add a this compound nucleotide, often accumulating truncated RNA products. While this compound can be incorporated at isolated sites, consecutive incorporation is strongly disfavored, suggesting a template-sequence-dependent effect on its inhibitory action. [, ]

Q4: Does the E460D substitution in tick-borne encephalitis virus (TBEV) RdRp affect this compound's efficacy?

A4: Yes, the E460D substitution in TBEV RdRp confers resistance to this compound. Interestingly, this mutation also significantly attenuates the virus in mice, highlighting a potential link between RdRp and viral neurovirulence. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this compound.

Q6: What viruses has this compound demonstrated efficacy against in vitro?

A6: this compound exhibits a broad spectrum of in vitro antiviral activity against various RNA viruses. This includes filoviruses (Ebola and Marburg), flaviviruses (yellow fever, Zika, dengue, and tick-borne encephalitis), coronaviruses (SARS-CoV-2), and members of the Bunyavirales order. [, , , , , , , , , , , , ]

Q7: Has this compound shown efficacy in animal models of viral infections?

A7: Yes, this compound has shown promise in various animal models. For instance, it protected rhesus macaques from Zika virus infection, [, ] improved survival rates in rhesus monkeys challenged with Ebola virus, [] reduced lung pathology in hamsters infected with SARS-CoV-2, [] and completely protected mice from a lethal challenge with the this compound-resistant TBEV mutant. [, ]

Q8: Are there any ongoing clinical trials involving this compound?

A8: Yes, this compound has undergone Phase 1 clinical trials to assess safety and pharmacokinetics in healthy subjects. The compound was found to be safe and well-tolerated, supporting further clinical development for Ebola, yellow fever, and potentially other viral infections. [, ]

Q9: What is the known resistance mechanism for this compound in TBEV?

A9: The primary resistance mechanism identified for this compound in TBEV is the E460D substitution in the viral RdRp. [, ]

Q10: Does this compound show cross-resistance with other antiviral nucleoside analogs?

A10: this compound-resistant TBEV did not exhibit cross-resistance to other structurally distinct antiviral nucleoside analogs like 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine, suggesting a specific resistance mechanism for this compound. [, ]

Q11: How has computational chemistry been used in this compound research?

A11: Computational techniques like molecular docking have been employed to investigate the binding interactions of this compound with target proteins, such as SARS-CoV-2 RdRp and Ebola virus proteins. [, , , ] These studies provide insights into binding affinity, potential binding sites, and key interacting residues, guiding further drug design and optimization efforts.

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